molecular formula C10H8O4S2 B13845266 S-((4-Hydroxy-5-oxo-2,5-dihydrothiophen-3-yl)methyl) Furan-2-carbothioate

S-((4-Hydroxy-5-oxo-2,5-dihydrothiophen-3-yl)methyl) Furan-2-carbothioate

Katalognummer: B13845266
Molekulargewicht: 256.3 g/mol
InChI-Schlüssel: PPHJVPABWBMYMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-((4-Hydroxy-5-oxo-2,5-dihydrothiophen-3-yl)methyl) Furan-2-carbothioate is a complex organic compound with the molecular formula C10H8O4S2. This compound features a unique structure that includes both thiophene and furan rings, which are known for their diverse chemical reactivity and biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-((4-Hydroxy-5-oxo-2,5-dihydrothiophen-3-yl)methyl) Furan-2-carbothioate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

S-((4-Hydroxy-5-oxo-2,5-dihydrothiophen-3-yl)methyl) Furan-2-carbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols .

Wissenschaftliche Forschungsanwendungen

S-((4-Hydroxy-5-oxo-2,5-dihydrothiophen-3-yl)methyl) Furan-2-carbothioate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of S-((4-Hydroxy-5-oxo-2,5-dihydrothiophen-3-yl)methyl) Furan-2-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined thiophene and furan rings, which provide a versatile platform for chemical modifications and diverse applications in various fields .

Eigenschaften

Molekularformel

C10H8O4S2

Molekulargewicht

256.3 g/mol

IUPAC-Name

S-[(4-hydroxy-5-oxo-2H-thiophen-3-yl)methyl] furan-2-carbothioate

InChI

InChI=1S/C10H8O4S2/c11-8-6(5-16-10(8)13)4-15-9(12)7-2-1-3-14-7/h1-3,11H,4-5H2

InChI-Schlüssel

PPHJVPABWBMYMT-UHFFFAOYSA-N

Kanonische SMILES

C1C(=C(C(=O)S1)O)CSC(=O)C2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.